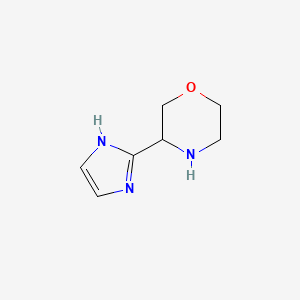

3-(1H-Imidazol-2-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-(1H-imidazol-2-yl)morpholine |

InChI |

InChI=1S/C7H11N3O/c1-2-10-7(9-1)6-5-11-4-3-8-6/h1-2,6,8H,3-5H2,(H,9,10) |

InChI Key |

VEONLWHVHZBBAC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C2=NC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 1h Imidazol 2 Yl Morpholine and Its Chemical Analogues

Convergent and Divergent Synthetic Routes to the 3-(1H-Imidazol-2-yl)morpholine Core

The construction of the this compound scaffold can be approached through several strategic routes, including the simultaneous formation of multiple bonds in a single operation or the sequential, stepwise assembly of each heterocyclic ring.

Multi-Component Reactions (MCRs) for Imidazole-Morpholine Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules like imidazole-morpholine scaffolds in a single step from three or more starting materials. researchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.netfrontiersin.org The discovery of MCRs dates back to 1850 with Strecker's synthesis of α-amino nitriles. frontiersin.org A notable example is the Ugi four-component reaction, which has been recognized for its potential in combinatorial chemistry and diversity-oriented synthesis. frontiersin.orgyoutube.com

While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to generate diverse imidazole-containing scaffolds. For instance, the reaction of carbonyls, amines, and α-acidic isocyanides can lead to various imidazolone (B8795221) scaffolds, demonstrating the flexibility of MCRs in generating heterocyclic systems. nih.gov The strategic selection of reactants containing pre-formed morpholine (B109124) or imidazole (B134444) moieties could potentially lead to the desired fused scaffold in a convergent manner. For example, a one-pot reaction between dimethylhydroquinone and 4-(2-aminoethyl)morpholine (B49859) in the presence of sodium iodate (B108269) has been used to synthesize a nonhalogenated benzoquinone analog, showcasing a multi-component approach to coupling morpholine derivatives. nih.gov

Table 1: Examples of Multi-Component Reactions for Heterocyclic Scaffolds

| Reaction Name | Components | Product Scaffold | Key Features |

| Orru Reaction | Carbonyls, amines, α-acidic isocyanides | 2-Imidazolines | High bond formation index, atom economy. nih.gov |

| Ugi Reaction | Carbonyl, amine, isocyanide, carboxylic acid | α-Aminoacylamides | Powerful tool for combinatorial chemistry and creating peptoids. frontiersin.orgyoutube.com |

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), ammonia | Dihydropyridines | Classic MCR for heterocyclic synthesis. frontiersin.org |

| van Leusen MCR | Imine, TosMIC | 1,5-disubstituted imidazoles | Stepwise cycloaddition of TosMIC to a preformed imine. mdpi.com |

Stepwise Construction of the Imidazole Ring System

A common strategy for synthesizing complex heterocyclic systems involves the stepwise construction of one ring onto a pre-existing molecular scaffold. In this approach, the imidazole ring is built upon a morpholine-containing precursor. Various established methods for imidazole synthesis can be adapted for this purpose. rsc.orgorganic-chemistry.org

One such method is the van Leusen imidazole synthesis, which involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). mdpi.com This reaction proceeds through the cycloaddition of TosMIC to the carbon-nitrogen double bond of the imine, followed by the elimination of p-toluenesulfinic acid to form the imidazole ring. mdpi.com A potential pathway to this compound could involve starting with a morpholine-derived aldehyde or amine to form the necessary imine precursor.

Another approach involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia, known as the Radziszewski synthesis. By starting with a morpholine-substituted dicarbonyl compound, the imidazole ring can be constructed. Recent advancements have also highlighted photocatalytic methods for coupling amines to form substituted imidazoles using visible light and a heterogeneous photocatalyst, offering a milder reaction pathway. rsc.org A study describes the synthesis of new imidazole derivatives bearing a morpholine moiety, indicating the feasibility of constructing the imidazole ring on a morpholine template. researchgate.net

Stepwise Construction of the Morpholine Ring System

Conversely, the morpholine ring can be constructed onto an existing imidazole core. Morpholines are prevalent heterocycles in pharmaceuticals. chemrxiv.orge3s-conferences.org Traditional methods for morpholine synthesis often start from 1,2-amino alcohols and may involve multiple steps, such as N-acylation with chloroacetyl chloride followed by reduction. chemrxiv.org

More recent and greener approaches provide more efficient routes. A high-yielding, one- or two-step, redox-neutral protocol has been developed for converting 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide. chemrxiv.orgnih.govchemrxiv.org This method is notable for the selective monoalkylation of the amine. nih.govchemrxiv.org This strategy could be applied by using an imidazole-substituted 1,2-amino alcohol as the starting material. The synthesis would involve the N-alkylation of the amino group with ethylene sulfate, followed by an intramolecular cyclization to form the morpholine ring. This method has been successfully applied to a variety of substrates, including those used in active pharmaceutical ingredients, and has been demonstrated on a large scale. chemrxiv.orgnih.gov

Table 2: Comparison of Morpholine Synthesis Methods

| Method | Starting Material | Key Reagents | Steps | Advantages |

| Classical Annulation | 1,2-amino alcohol | Chloroacetyl chloride, reducing agent (e.g., Boron or Aluminum hydrides) | 2-3 | Well-established. chemrxiv.org |

| Ethylene Sulfate Method | 1,2-amino alcohol | Ethylene sulfate, tBuOK | 1-2 | High yield, redox-neutral, fewer steps, greener. chemrxiv.orgnih.govchemrxiv.org |

Strategies for Coupling Imidazole and Morpholine Moieties

Directly coupling pre-synthesized imidazole and morpholine rings is another viable synthetic strategy. This can be achieved through various cross-coupling reactions or by forming a linker between the two heterocyclic systems.

One approach involves creating a thiomethylene bridge between the imidazole and another heterocyclic core, such as a triazole. nih.gov This strategy could be adapted to link imidazole and morpholine. The synthesis would involve preparing a suitable functionalized imidazole, for example, an imidazole-2-thione, which can then be reacted with a halo-functionalized morpholine derivative. nih.gov

Another example involves the synthesis of 3-chloro-4-(1H-imidazol-1-yl)-4-(morpholinomethyl)-1-phenylazetidin-2-one, where a morpholine moiety is introduced via a Schiff base intermediate derived from an imidazole-containing compound. researchgate.net The synthesis of 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol and its subsequent reactions also demonstrate the coupling of a morpholine unit to a pre-formed heterocycle. rdd.edu.iq Furthermore, studies on molecular junctions have investigated the electronic coupling between imidazole units, which provides fundamental insights into the bonding and interaction capabilities of the imidazole ring. nih.gov

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. This includes the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions.

Solvent-Free Reaction Conditions

A significant advancement in green synthesis is the use of solvent-free reaction conditions, often assisted by alternative energy sources like ultrasound irradiation. researchgate.net Sonochemistry has been shown to enhance reaction rates, improve yields, and reduce the need for hazardous solvents in the preparation of imidazole derivatives. researchgate.net An efficient, eco-friendly protocol for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles has been developed using a dendrimer-based catalyst under solvent-free conditions or with ultrasonic irradiation, resulting in excellent yields. researchgate.net This approach presents a significant advantage over conventional heating methods. researchgate.net Similarly, catalyst-free synthesis of certain imidazolidines can be achieved under solvent-free conditions, further highlighting the potential of these green techniques. nih.gov The use of N-formylmorpholine as a green, non-toxic, and stable solvent has also been explored for the synthesis of heterocyclic compounds. ajgreenchem.com

Atom Economy and Reaction Efficiency Considerations

In the synthesis of complex molecules such as this compound, the principles of green chemistry, particularly atom economy and reaction efficiency, are of paramount importance. jocpr.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.com High atom economy indicates minimal waste generation, a key goal in sustainable chemical manufacturing. jocpr.com

The synthesis of the imidazole and morpholine rings, the two constituent heterocycles of the target compound, can be approached through various methods, each with different implications for atom economy.

Imidazole Ring Synthesis: Traditional methods for imidazole synthesis often involve condensation reactions that generate stoichiometric byproducts, thus lowering the atom economy. However, modern approaches offer significant improvements.

Multicomponent Reactions (MCRs): Reactions that combine three or more starting materials in a single step to form a product containing the essential parts of all reactants are inherently atom-economical. For instance, a one-pot synthesis of highly substituted imidazoles from α-azido chalcones, aryl aldehydes, and anilines using an erbium triflate catalyst proceeds with excellent yield and high atom economy. organic-chemistry.org

[3+2] Annulation Reactions: Gold-catalyzed [3+2] annulation of 1,2,4-oxadiazoles with ynamides provides a 100% atom-economical route to fully substituted 4-aminoimidazoles. organic-chemistry.org

Aerobic Cross-Dehydrogenative Coupling (CDC): A metal-free catalytic system using flavin and iodine enables the synthesis of tetra-substituted imidazoles from amidines and chalcones, using molecular oxygen as the oxidant and producing only water as a byproduct, thus demonstrating high atom economy. acs.org

Morpholine Ring Synthesis: The construction of the morpholine ring has also seen the development of highly efficient methods.

Reductive Etherification: An indium(III)-catalyzed intramolecular reductive etherification provides an efficient pathway to various substituted morpholines with high yields and diastereoselectivity. oup.comoup.com

Ethylene Sulfate Protocol: A recently developed one or two-step, redox-neutral protocol converts 1,2-amino alcohols into morpholines using inexpensive reagents like ethylene sulfate and potassium tert-butoxide. This method is notable for its high yields and the facile selective monoalkylation of primary amines. nih.gov

For the specific synthesis of this compound, an efficient strategy would involve coupling a pre-formed imidazole precursor with a morpholine precursor, or building one ring onto the other. Maximizing atom economy would favor convergent syntheses using multicomponent or cycloaddition strategies that minimize protective group chemistry and the formation of waste byproducts. jk-sci.com

Table 1: Comparison of Atom-Economical Reactions for Heterocycle Synthesis

| Reaction Type | Key Features | Byproducts | Atom Economy | Reference |

|---|---|---|---|---|

| Multicomponent Reactions | Multiple reactants, one step | Minimal or none | Very High | organic-chemistry.org |

| [3+2] Annulation | Two components form a five-membered ring | None | 100% | organic-chemistry.org |

| Aerobic CDC | C-H activation with O₂ as oxidant | Water | Very High | acs.org |

| Indium-Catalyzed Etherification | Intramolecular cyclization | Water | High | oup.comoup.com |

| Ethylene Sulfate Method | SN2 reaction with 1,2-amino alcohol | Salts | High | nih.gov |

Derivatization Strategies for this compound

The structural scaffold of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. Derivatization can be strategically directed towards the imidazole nitrogen atoms, the imidazole carbon atoms, or the morpholine ring, allowing for the fine-tuning of the molecule's properties.

Functionalization of the Imidazole Nitrogen Atoms

The imidazole ring in the parent compound contains two nitrogen atoms. Due to tautomerism, the hydrogen atom can reside on either nitrogen, making them chemically equivalent in a symmetric environment. nih.gov However, once one nitrogen is substituted, the two become distinct. Functionalization typically involves deprotonation of the N-H group followed by reaction with an electrophile.

N-Alkylation and N-Arylation: The imidazole nitrogen can be readily alkylated or arylated. Copper-catalyzed N-arylation using aryl iodides or diaryliodonium salts represents an efficient method for introducing aromatic substituents. organic-chemistry.orgnih.gov Alkylation can be achieved with a variety of alkyl halides. Protonation or alkylation at a nitrogen atom enhances the aromatic character of the resulting imidazolium (B1220033) cation. acs.org

N-Acylation: The nitrogen atom can be acylated using acyl chlorides or anhydrides. For example, the reaction of a substituted imidazole with a morpholine-4-carbonyl chloride would yield a corresponding N-acylated product.

Table 2: Selected Methods for Imidazole N-Functionalization

| Reaction | Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Arylation | Aryl Iodide | CuI, K₃PO₄, DMF | N-Arylimidazole | nih.gov |

| N-Arylation | Diaryliodonium Salt | Copper Catalyst | N-Arylimidazolium Salt | organic-chemistry.org |

| N-Alkylation | Alkyl Halide | Base (e.g., NaH) | N-Alkylimidazole | youtube.com |

| N-Acylation | Morpholine-4-carbonyl chloride | Base | N-Acylimidazolium Salt | uni.lu |

Substitutions on the Imidazole Carbon Atoms

The imidazole ring has three carbon atoms (C2, C4, and C5). In this compound, the C2 position is already substituted by the morpholine ring. Therefore, further derivatization focuses on the C4 and C5 positions. The reactivity of these positions towards substitution can be controlled. Generally, the C5 position exhibits high reactivity toward electrophilic substitution, while the C4 position is less reactive. nih.gov

C-H Arylation: Palladium-catalyzed direct C-H arylation is a powerful tool for introducing aryl groups at the C4 and C5 positions using aryl bromides or chlorides. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions.

Halogenation: The C4 and C5 positions can be halogenated, providing a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira couplings) to introduce a wide variety of substituents.

Lithiation: The C2 proton of an unsubstituted imidazole is the most acidic. nih.gov However, in cases where C2 is blocked, it is sometimes possible to achieve selective deprotonation at C5 with a strong base like butyl lithium, followed by quenching with an electrophile to install a substituent. youtube.com

Modifications and Substitutions on the Morpholine Ring

N-Functionalization: The secondary amine of the morpholine ring is a common site for functionalization. However, in this compound, this nitrogen is part of the link to the imidazole ring and is thus tertiary. Modifications would need to occur during the synthesis by using a pre-functionalized morpholine precursor.

C-Substitution: Introducing substituents on the carbon atoms of the morpholine ring is typically achieved by starting the synthesis with a substituted amino alcohol. e3s-conferences.orgorganic-chemistry.org For example, enantiopure cis-3,5-disubstituted morpholines can be synthesized via palladium-catalyzed carboamination reactions. e3s-conferences.org Indium(III)-catalyzed methods allow for the construction of various 2-substituted, and 2,3-, 2,5-, and 2,6-disubstituted morpholines. oup.com The introduction of substituents on the morpholine ring can be beneficial for modulating properties, as even small groups like a methyl group can help in developing selective inhibitors for certain biological targets. nih.gov

Table 3: Synthetic Routes to Substituted Morpholines

| Substitution Pattern | Synthetic Method | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| 3-Substituted | Asymmetric Transfer Hydrogenation | Ru Catalyst | Enantioselective synthesis from aminoalkynes | organic-chemistry.org |

| 2,3-, 2,5-, 2,6-Disubstituted | Intramolecular Reductive Etherification | InBr₃, Silanes | High yield and diastereoselectivity | oup.comoup.com |

| cis-3,5-Disubstituted | Pd-catalyzed Carboamination | Pd Catalyst | From substituted ethanolamine (B43304) derivatives | e3s-conferences.org |

| General Substitution | From 1,2-Amino Alcohols | Ethylene Sulfate, tBuOK | High-yielding, redox-neutral, scalable | nih.gov |

Advanced Spectroscopic Characterization of 3 1h Imidazol 2 Yl Morpholine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-(1H-Imidazol-2-yl)morpholine, providing detailed information about the hydrogen and carbon framework, as well as the connectivity between atoms.

The ¹H NMR spectrum is expected to provide distinct signals for each unique proton environment in the molecule. The morpholine (B109124) ring, existing in a rapid chair-to-chair interconversion at room temperature, and the aromatic imidazole (B134444) ring will exhibit characteristic chemical shifts and coupling patterns.

The expected signals for the protons on the morpholine ring are typically found in the aliphatic region of the spectrum. The protons on carbons adjacent to the oxygen atom (H-5', H-6') are deshielded and would appear further downfield compared to those adjacent to the nitrogen atom (H-2'). In N-substituted morpholines, the protons on the carbons next to the oxygen typically resonate around 3.8-4.1 ppm, while those next to the nitrogen appear around 3.8-3.9 ppm. nih.gov The methine proton at the C-3' position, being attached to both a nitrogen and the imidazole ring, would be expected at a distinct chemical shift.

The imidazole ring protons (H-4 and H-5) are expected in the aromatic region, typically between 6.8 and 8.0 ppm. In 2-substituted imidazoles, these protons often appear as singlets or doublets with small coupling constants. rdd.edu.iqresearchgate.net The N-H proton of the imidazole ring would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but generally expected in the downfield region of 10-13 ppm. researchgate.net

Table 1: Expected ¹H NMR Data for this compound (Note: Data is predicted based on analogous structures. Actual experimental values may vary.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Im-H4, Im-H5 | ~ 6.9 - 7.5 | d or s | ~ 1-3 |

| Mo-H3' | ~ 4.5 - 5.0 | dd or t | - |

| Mo-H5'ax, Mo-H5'eq | ~ 3.9 - 4.1 | m | - |

| Mo-H6'ax, Mo-H6'eq | ~ 3.6 - 3.8 | m | - |

| Mo-H2'ax, Mo-H2'eq | ~ 3.0 - 3.4 | m | - |

| Mo-NH | ~ 2.0 - 3.0 (broad) | s | - |

| Im-NH | ~ 10.0 - 13.0 (broad) | s | - |

The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule, confirming the carbon skeleton. For 2-substituted imidazoles, the C-2 carbon (the point of attachment to the morpholine ring) is expected to resonate significantly downfield, often in the range of 140-150 ppm. rdd.edu.iqnih.gov The C-4 and C-5 carbons of the imidazole ring typically appear between 115 and 130 ppm. nih.govacs.org

For the morpholine ring, the carbons bonded to the oxygen atom (C-5' and C-6') are characteristically found around 66-68 ppm, while the carbons adjacent to the nitrogen (C-2' and C-3') are expected at approximately 45-55 ppm. nih.govnih.govchemicalbook.comchemicalbook.com The exact positions can be influenced by the substitution at the C-3' position.

Table 2: Expected ¹³C NMR Data for this compound (Note: Data is predicted based on analogous structures. Actual experimental values may vary.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Im-C2 | ~ 145.0 |

| Im-C4/C5 | ~ 120.0 - 128.0 |

| Mo-C5' | ~ 67.0 |

| Mo-C6' | ~ 67.0 |

| Mo-C3' | ~ 55.0 |

| Mo-C2' | ~ 46.0 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the structural assembly of the molecule. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system. sdsu.edu Expected correlations would be seen between the adjacent protons on the morpholine ring (e.g., between H-2' and H-3', and between H-5' and H-6'). It would also confirm the coupling between the H-4 and H-5 protons of the imidazole ring if any exists. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the proton signal around 7.0 ppm would show a cross-peak to the carbon signal around 120 ppm, confirming the C4/H4 assignment on the imidazole ring. acdlabs.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between the imidazole and morpholine rings. ipb.pt Key expected correlations would include a cross-peak between the morpholine H-3' proton and the imidazole C-2 and C-4 carbons, and between the imidazole H-4/H-5 protons and the imidazole C-2 carbon. nih.govmdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The spectrum of this compound is expected to show several key absorption bands:

N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of both the imidazole and the secondary amine of the morpholine ring. rsc.orgnih.gov

C-H Stretching: Aromatic C-H stretching from the imidazole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine CH₂ groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). researchgate.net

C=N and C=C Stretching: Vibrations from the imidazole ring are expected in the 1450-1650 cm⁻¹ region. researchgate.netchemicalbook.com

C-O-C Stretching: A strong, characteristic absorption band for the ether linkage in the morpholine ring is expected to be prominent in the 1100-1120 cm⁻¹ range. researchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound (Note: Data is predicted based on analogous structures. Actual experimental values may vary.)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Imidazole & Morpholine Amine | 3100 - 3400 (broad) |

| Aromatic C-H Stretch | Imidazole Ring | 3050 - 3150 |

| Aliphatic C-H Stretch | Morpholine Ring | 2850 - 2960 |

| C=N / C=C Stretch | Imidazole Ring | 1450 - 1650 |

| C-O-C Asymmetric Stretch | Morpholine Ether | 1100 - 1120 (strong) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₁₁N₃O), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated. This experimental value should match the theoretical calculation to within a few parts per million (ppm), confirming the molecular formula. rsc.org

Table 4: Predicted HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass [m/z] |

|---|---|---|

| C₇H₁₁N₃O | [M+H]⁺ | 154.0975 |

Elemental Analysis for Stoichiometric Composition Validation

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a pure sample. The experimental values obtained should align closely with the theoretical percentages calculated from the molecular formula, C₇H₁₁N₃O, providing final validation of the compound's stoichiometry.

Table 5: Elemental Composition for this compound (C₇H₁₁N₃O)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 54.89 |

| Hydrogen (H) | 7.24 |

| Nitrogen (N) | 27.43 |

| Oxygen (O) | 10.44 |

Solid State Structural Elucidation of 3 1h Imidazol 2 Yl Morpholine Analogues Via X Ray Crystallography

Crystallization Techniques and Crystal Quality Assessment

The journey to an X-ray crystal structure begins with the growth of high-quality single crystals. A common and effective method for obtaining single crystals of imidazole (B134444) and morpholine (B109124) derivatives is through slow evaporation of a saturated solution. For instance, single crystals of 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine were successfully grown from an ethanol (B145695) solution using this technique iosrjournals.org. Similarly, colorless block-like crystals of 1H-imidazol-3-ium 2-(1,3-dioxoisoindolin-2-yl)acetate were obtained by recrystallization from ethanol researchgate.net. The choice of solvent is critical and is often determined empirically, with common solvents including ethanol, methanol, and dichloromethane (B109758) iosrjournals.orgnih.gov.

Once crystals are obtained, their quality is paramount for a successful diffraction experiment. A high-quality single crystal should be of a suitable size (typically 0.1-0.5 mm in each dimension), possess well-defined faces, and be free from cracks and other defects. The quality is initially assessed visually under a microscope. Subsequently, the diffraction quality is evaluated using an X-ray diffractometer. The sharpness and symmetry of the diffraction spots are key indicators of good crystal quality.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The fundamental crystallographic parameters of a crystal are determined from the diffraction pattern. These parameters define the crystal's lattice and symmetry. For analogues of 3-(1H-Imidazol-2-yl)morpholine, a variety of crystal systems and space groups have been observed, reflecting the influence of molecular structure on the crystal packing.

For example, the analogue 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine crystallizes in the orthorhombic space group Pca2₁ iosrjournals.org. Another related compound, 1H-imidazol-3-ium 2-(1,3-dioxoisoindolin-2-yl)acetate, crystallizes in the monoclinic system with the space group P2/c researchgate.net. The specific unit cell parameters for these and other analogues are crucial for the complete structure determination and are summarized in the table below.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | Orthorhombic | Pca2₁ | 19.0002(15) | 6.0827(4) | 18.6173(14) | 90 | 90 | 90 | 4 | iosrjournals.org |

| 1H-imidazol-3-ium 2-(1,3-dioxoisoindolin-2-yl)acetate | Monoclinic | P2/c | 9.8750(7) | 18.0543(15) | 7.0942(5) | 90 | 100.955(7) | 90 | 4 | researchgate.net |

| (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol | Monoclinic | P2₁ | 8.021(4) | 6.069(3) | 11.629(5) | 90 | 90.13(5) | 90 | 2 | nih.gov |

| 2-methyl-1H-imidazol-3-ium hydrogen oxalate (B1200264) dihydrate | Monoclinic | P2₁/n | 6.7139(7) | 9.5116(7) | 15.2115(13) | 90 | 101.151(6) | 90 | 4 | researchgate.net |

a, b, c = unit cell lengths; α, β, γ = unit cell angles; Z = number of molecules per unit cell.

Molecular Conformation and Stereochemical Aspects in the Crystalline State

The solid-state structure reveals the preferred conformation of the molecule, which can be influenced by the crystal packing forces.

The morpholine ring is known to adopt a stable chair conformation, similar to cyclohexane. This is due to the minimization of torsional strain. In the solid state, derivatives containing a morpholine ring are expected to exhibit this chair conformation. While a specific crystallographic study on this compound is not available, the general principles of conformational analysis of six-membered heterocyclic rings strongly suggest that the morpholine moiety will adopt a chair conformation to minimize steric hindrance and torsional strain wikipedia.orge3s-conferences.org.

The imidazole ring is an aromatic heterocycle and is therefore expected to be planar. X-ray crystallographic studies of imidazole derivatives confirm this planarity. For instance, in 1H-imidazol-3-ium 2-(1,3-dioxoisoindolin-2-yl)acetate, the five-membered imidazole ring is essentially planar, with a maximum deviation of 0.003(2) Å for the C12 atom researchgate.net. Similarly, the central imidazole ring in 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine is planar iosrjournals.org.

The orientation of substituents on the imidazole ring is determined by both electronic and steric factors, as well as intermolecular interactions within the crystal lattice. The dihedral angles between the imidazole ring and its substituents are key parameters in describing this orientation. In the case of 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, the dihedral angle between the imidazole ring and the methoxyphenyl ring is 25.44(1)°, while the angles with the two phenyl rings are 31.16(1)° and 71.18(1)° respectively iosrjournals.org.

Precise Bond Lengths, Bond Angles, and Torsion Angles

X-ray crystallography provides highly accurate measurements of bond lengths, bond angles, and torsion angles. This data is fundamental for understanding the detailed geometry of the molecule. For example, in the crystal structure of 2-methyl-1H-imidazol-3-ium hydrogen oxalate dihydrate, the C-O bond lengths in the oxalate anion are distinct, with C5-O1 and C5-O2 being typical for a deprotonated carboxylate group, while C6-O3 is a typical C=O double bond and C6-O4 is a C-OH single bond researchgate.net.

The following table presents selected bond lengths and angles for an imidazolium (B1220033) salt analogue, illustrating the precision of such data.

| Compound: 1H-imidazol-3-ium 2-(1,3-dioxoisoindolin-2-yl)acetate researchgate.net | |

| Bond Lengths (Å) | |

| O1—C9 | 1.251(2) |

| O2—C9 | 1.250(2) |

| N2—C11 | 1.325(3) |

| N2—C13 | 1.385(3) |

| N3—C11 | 1.323(3) |

| N3—C12 | 1.381(3) |

| C12—C13 | 1.341(3) |

| Bond Angles (°) | |

| C11—N2—C13 | 108.9(2) |

| C11—N3—C12 | 108.9(2) |

| N2—C11—N3 | 108.9(2) |

| N3—C12—C13 | 106.5(2) |

| N2—C13—C12 | 106.8(2) |

Analysis of Intermolecular Interactions and Crystal Packing

In the analogues of this compound, hydrogen bonding is a dominant intermolecular force. The imidazole ring contains both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen atom), while the morpholine ring contains a hydrogen bond acceptor (the oxygen atom) and potentially a donor if the nitrogen is protonated.

In the crystal structure of 1H-imidazol-3-ium 2-(1,3-dioxoisoindolin-2-yl)acetate, cations and anions are linked via classical N—H⋯O hydrogen bonds and weak C—H⋯O hydrogen bonds, forming a three-dimensional network researchgate.netnih.gov. In addition to hydrogen bonding, π-π stacking interactions between the aromatic imidazole rings are also observed, with centroid-centroid distances of 3.4728(13) Å and 3.7339(13) Å, further stabilizing the crystal structure researchgate.netnih.gov.

Similarly, in (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol, intermolecular O—H⋯N hydrogen bonds link the molecules into a chain along the b-axis nih.gov. These directional interactions play a key role in defining the crystal packing arrangement. The absence of classic hydrogen bonds in some structures, such as 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, suggests that other forces like van der Waals interactions and C-H···π interactions are the primary drivers of the crystal packing in those cases iosrjournals.org.

Hydrogen Bonding Networks

The crystal structures of this compound analogues are significantly influenced by a variety of hydrogen bonding interactions. These interactions play a crucial role in the formation of supramolecular assemblies. The imidazole ring, with its N-H donor and sp2-hybridized nitrogen acceptor sites, is a key participant in these networks. Similarly, the morpholine ring, containing an oxygen atom and potentially an N-H group (depending on substitution), also contributes to the hydrogen-bonding landscape.

Non-Covalent Interactions (e.g., π-π Stacking)

Beyond classical hydrogen bonds, other non-covalent interactions play a significant role in the stabilization of the crystal structures of this compound analogues. mdpi.com Among these, π-π stacking interactions are particularly noteworthy due to the aromatic nature of the imidazole ring. These interactions occur between the electron-rich π-systems of adjacent imidazole or other aromatic rings within the crystal lattice.

The presence of π-π stacking has been observed to contribute to the formation of stable molecular arrangements. nih.govrsc.org In some crystal structures of imidazole derivatives, these interactions lead to the formation of dimers or extended columnar arrays. researchgate.netresearchgate.net The extent and geometry of π-π stacking can be influenced by the steric and electronic nature of the substituents on the imidazole and morpholine rings. For example, in the crystal structure of N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, π-π interactions are observed between adjacent centrosymmetric dimers, further stabilizing the crystal packing. researchgate.net The interplay of these weaker interactions, in conjunction with stronger hydrogen bonds, is a hallmark of the supramolecular chemistry of these compounds. rsc.org

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Interaction Quantification

To quantitatively analyze the intermolecular interactions within the crystal structures of this compound analogues, Hirshfeld surface analysis and the associated two-dimensional fingerprint plots are employed. set-science.comscirp.org This computational method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The Hirshfeld surface provides a visual representation of intermolecular contacts, with the color intensity indicating the nature and strength of the interactions.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the frequency of each combination of de (the distance from a point on the surface to the nearest nucleus external to the surface) and di (the distance to the nearest nucleus internal to the surface). crystalexplorer.net These plots provide a unique "fingerprint" for the intermolecular interactions within a crystal.

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Imidazole-Containing Analogues

| Interaction Type | Contribution (%) in (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione nih.gov | Contribution (%) in an Imidazole-Copper(II) Complex nih.gov | Contribution (%) in another Imidazole-Copper(II) Complex nih.gov |

| H···H | 46.4 | 37.9 | 52.0 |

| C···H/H···C | 21.0 | 28.2 | 17.9 |

| S···H/H···S | 15.7 | - | - |

| N···H/H···N | - | 5.2 | - |

| O···H/H···O | - | 21.2 | 10.1 |

| C···C | - | 0.4 | 4.2 |

Note: The data presented is for analogous compounds and serves to illustrate the types and relative importance of interactions expected for this compound analogues.

The red spots on the dnorm mapped Hirshfeld surface indicate close contacts, which often correspond to hydrogen bonds. nih.gov The shape of the features in the 2D fingerprint plot is characteristic of specific interaction types; for instance, sharp spikes often denote strong hydrogen bonds, while more diffuse regions can represent van der Waals forces and other weaker contacts. scirp.org This detailed analysis provides a comprehensive understanding of the forces that govern the solid-state assembly of these molecules.

Computational and Theoretical Chemistry Studies of 3 1h Imidazol 2 Yl Morpholine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and geometry of organic molecules, including those containing imidazole (B134444) and morpholine (B109124) rings. tandfonline.com Functionals such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311G(d,p), are frequently employed to achieve a balance between computational cost and accuracy. tandfonline.comresearchgate.net These calculations are fundamental for geometry optimization, vibrational frequency analysis, and understanding the electronic properties that govern the molecule's reactivity. researchgate.netmdpi.com

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-(1H-Imidazol-2-yl)morpholine, this involves determining the preferred conformation of the morpholine ring and its orientation relative to the planar imidazole ring.

The morpholine ring is known to adopt a stable chair conformation. acs.org This chair form can exist as two primary conformers, distinguished by the orientation of the substituent at the C3 position (the imidazole ring in this case), which can be either axial or equatorial. Theoretical studies on similar morpholine derivatives suggest that the equatorial conformer is generally more stable. researchgate.net The imidazole ring itself is an aromatic, planar heterocycle.

| Parameter | Predicted Value | Basis of Prediction |

|---|---|---|

| Morpholine Conformation | Chair | Studies on various morpholine derivatives show a preference for the chair conformation. acs.org |

| Imidazole-Morpholine Dihedral Angle | Dependent on minimization of steric hindrance | Analysis of related linked heterocyclic systems. acs.org |

| C-N Bond Length (Imidazole) | ~1.35-1.38 Å | DFT calculations on similar imidazole-containing compounds. researchgate.net |

| C-O Bond Length (Morpholine) | ~1.43 Å | General values for ethers. |

| C-N Bond Length (Morpholine) | ~1.47 Å | General values for amines. |

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, typically performed at the same level of theory as geometry optimization, serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) and Raman spectra. q-chem.com These theoretical spectra can be correlated with experimental data to confirm the molecular structure.

For this compound, the vibrational spectrum would exhibit characteristic bands for both the imidazole and morpholine moieties.

Imidazole Ring Vibrations :

N-H stretching: A prominent band expected in the region of 3300-3500 cm⁻¹.

Aromatic C-H stretching: Typically observed around 3100 cm⁻¹.

Ring stretching (C=C and C=N): A series of bands between 1400 cm⁻¹ and 1600 cm⁻¹.

Morpholine Ring Vibrations :

Aliphatic C-H stretching: Multiple bands in the 2850-3000 cm⁻¹ region.

C-O-C and C-N-C stretching: Bands in the fingerprint region, typically around 1100 cm⁻¹.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Associated Moiety |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Imidazole |

| Aromatic C-H Stretch | 3050 - 3150 | Imidazole |

| Aliphatic C-H Stretch | 2850 - 3000 | Morpholine |

| C=N / C=C Ring Stretch | 1400 - 1600 | Imidazole |

| C-O-C Stretch | 1070 - 1150 | Morpholine |

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, polarity, and optical properties. Computational methods allow for a detailed analysis of how electrons are distributed within this compound.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. researchgate.net A small energy gap indicates high chemical reactivity, greater polarizability, and lower kinetic stability. ajchem-a.com For molecules containing an imidazole ring, the HOMO is often localized on the electron-rich imidazole system, while the LUMO is also frequently distributed across this aromatic ring.

From the HOMO and LUMO energies, several chemical reactivity indices can be derived, such as chemical hardness (η), chemical potential (μ), softness (S), and electrophilicity index (ω). irjweb.com Hardness is a measure of resistance to change in electron distribution, with a larger HOMO-LUMO gap corresponding to a harder molecule. researchgate.net

| Property | Predicted Value / Location | Significance |

|---|---|---|

| E(HOMO) | ~ -6.3 eV | Energy of the highest occupied molecular orbital. irjweb.com |

| E(LUMO) | ~ -1.8 eV | Energy of the lowest unoccupied molecular orbital. irjweb.com |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates chemical reactivity and stability. irjweb.comirjweb.com |

| HOMO Localization | Primarily on the imidazole ring | Identifies the primary site for electron donation. |

| Chemical Hardness (η) | ~ 2.25 eV | Measures resistance to deformation of electron cloud. irjweb.comirjweb.com |

| Electrophilicity Index (ω) | Relatively high | Indicates capacity to accept electrons. irjweb.com |

Charge Distribution and Atomic Partial Charges (e.g., Mulliken Population Analysis)

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule, providing insight into the charge distribution and polarity. uni-muenchen.deresearchgate.net In this compound, the electronegative nitrogen and oxygen atoms are expected to carry negative partial charges, while the carbon and hydrogen atoms bonded to them will carry positive partial charges.

This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for identifying potential sites for electrostatic interactions with other molecules. The nitrogen atoms of the imidazole ring, particularly the non-protonated nitrogen, and the oxygen and nitrogen atoms of the morpholine ring are predicted to be the most electron-rich centers. irjweb.comresearchgate.net

| Atom | Predicted Charge | Reasoning |

|---|---|---|

| N1 (Imidazole, protonated) | Negative | High electronegativity, but less negative than N3 due to H-bond. |

| N3 (Imidazole, unprotonated) | Strongly Negative | High electronegativity and lone pair availability. irjweb.com |

| O (Morpholine) | Negative | High electronegativity. |

| N (Morpholine) | Negative | High electronegativity. |

| C2 (Imidazole) | Positive | Bonded to two electronegative nitrogen atoms. |

| H (on N1-Imidazole) | Positive | Acidic proton bonded to electronegative nitrogen. |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an excellent tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. Intermediate potentials are represented by other colors like green and yellow.

For this compound, the MEP map is expected to show the most negative potential (red/yellow region) localized around the unprotonated nitrogen atom (N3) of the imidazole ring. uni-muenchen.de This indicates that this site is the most favorable for electrophilic attack, including protonation and coordination to metal ions. acs.org The region around the hydrogen atom attached to the N1 nitrogen of the imidazole ring will exhibit a strong positive potential (blue region), highlighting its character as a hydrogen bond donor. The oxygen and nitrogen atoms of the morpholine ring will also show regions of negative potential, though likely less intense than that of the imidazole N3 atom.

Prediction of Spectroscopic Properties (e.g., GIAO NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a critical component of computational chemistry, enabling the verification of synthesized structures and the interpretation of experimental data. The Gauge-Including Atomic Orbital (GIAO) method is a premier technique for calculating NMR chemical shifts with high accuracy. researchgate.net This approach, typically employed within the framework of Density Functional Theory (DFT), calculates the absolute magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations, for instance using the B3LYP functional with a basis set like 6-311+G(2d,p), can predict both ¹H and ¹³C NMR chemical shifts. beilstein-journals.org The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial to simulate the effects of the solvent environment on the molecular geometry and electronic distribution, which in turn influences the chemical shifts. beilstein-journals.org

The predicted shifts would be characteristic of the molecule's structure. Protons on the imidazole ring are expected to appear in the aromatic region, with the C2-H proton being notably deshielded. The morpholine ring protons would exhibit shifts typical of saturated heterocycles, with their specific values influenced by the ring's chair conformation and the electronic effects of the adjacent imidazole ring and the oxygen and nitrogen heteroatoms. rsc.org Similarly, ¹³C chemical shifts for the imidazole carbons would be in the downfield region characteristic of aromatic heterocycles, while the morpholine carbons would be found further upfield. researchgate.net

Table 1: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ Calculated at the GIAO-B3LYP/6-311+G(2d,p) level with PCM solvent model. Values are hypothetical and for illustrative purposes.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Imidazole C2 | - | 145.8 |

| Imidazole C4 | 7.15 | 128.5 |

| Imidazole C5 | 7.05 | 121.0 |

| Morpholine C3 | 4.85 | 55.2 |

| Morpholine C2 | 3.90 (eq), 3.20 (ax) | 68.1 |

| Morpholine C5 | 4.10 (eq), 2.95 (ax) | 67.5 |

| Morpholine C6 | 3.80 (eq), 3.10 (ax) | 45.9 |

Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are essential for modern technologies like optical computing, data storage, and frequency conversion. mdpi.com Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, can exhibit significant NLO responses. researchgate.net Computational methods, primarily DFT, are widely used to predict the NLO properties of new molecules, with the first hyperpolarizability (β) being a key indicator of second-order NLO activity. nih.gov

The structure of this compound contains potential donor (morpholine) and acceptor (imidazole) moieties. The nitrogen atom of the morpholine ring can act as an electron donor, while the electron-deficient imidazole ring can function as an acceptor. This inherent electronic asymmetry suggests that the molecule could possess NLO properties. Theoretical calculations can quantify the dipole moment (μ), linear polarizability (α), and, most importantly, the first hyperpolarizability (β). tandfonline.comresearchgate.net A large β value would indicate a strong NLO response, marking the compound as a candidate for further investigation as an NLO material.

Table 2: Illustrative Predicted NLO Properties of this compound Calculated at the B3LYP/6-311G(d,p) level. Values are hypothetical and for illustrative purposes.

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (⟨α⟩) | 15 x 10⁻²⁴ esu |

| First Hyperpolarizability (β_total) | 8.2 x 10⁻³⁰ esu |

Theoretical Acidity and Basicity (pKa) Predictions

The acid dissociation constant (pKa) is a fundamental property that governs a molecule's charge state at a given pH, which in turn influences its solubility, membrane permeability, and target binding affinity. optibrium.com Theoretical pKa prediction is a valuable tool in drug discovery for pre-screening compounds. These predictions are typically achieved using quantum mechanical calculations combined with a continuum solvation model. mdpi.com The method involves calculating the Gibbs free energy change (ΔG) for the protonation or deprotonation reaction in solution.

This compound has multiple potential sites for protonation: the morpholine nitrogen and the two nitrogen atoms of the imidazole ring. The imidazole ring contains both a pyridinic (sp²-hybridized) nitrogen and a pyrrolic (sp³-like) nitrogen. The pyridinic nitrogen is generally the most basic site on an unsubstituted imidazole ring. The morpholine nitrogen, being an aliphatic amine, is also basic. Predicting the primary protonation site and the corresponding pKa values requires careful calculation of the free energies of all possible protonated species. Methods like the semi-empirical PM6 or higher-level DFT calculations can be employed for this purpose. peerj.comnih.gov

Table 3: Illustrative Predicted pKa Values for this compound Values are hypothetical and for illustrative purposes.

| Protonation Site | Predicted pKa | Comment |

|---|---|---|

| Imidazole N (pyridinic) | 6.8 | Typical for imidazole-type nitrogens. |

| Morpholine N | 8.5 | Typical for secondary aliphatic amines. Expected to be the most basic site. |

Molecular Dynamics Simulations for Conformational Sampling in Solution (Theoretical)

While static quantum chemical calculations provide information on a single, optimized geometry (a local or global minimum on the potential energy surface), molecules in solution are dynamic and exist as an ensemble of conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of a molecule over time, providing insights into its flexibility, preferred shapes, and interactions with solvent molecules. tandfonline.com

For this compound, MD simulations in an explicit solvent (e.g., a water box) would reveal key dynamic behaviors. These include the puckering of the morpholine ring (which typically interconverts between chair conformations) and the rotation around the single bond connecting the imidazole and morpholine rings. The simulation could identify the most stable conformations in solution and quantify the population of each. It could also highlight the potential for intramolecular hydrogen bonds and map the hydration shells around the molecule, showing how water molecules interact with the nitrogen and oxygen heteroatoms. Such simulations are crucial for understanding how the molecule will behave in a biological environment. tandfonline.comresearchgate.net

Computational Structure-Reactivity Relationships (SRR)

Computational Structure-Reactivity Relationship (SRR) studies use quantum chemical descriptors to understand and predict the chemical behavior of a molecule. Key descriptors include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP). tandfonline.comresearchgate.net

The HOMO and LUMO energies are related to a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) indicate nucleophilic sites prone to electrophilic attack, while regions of positive potential (blue) indicate electrophilic sites prone to nucleophilic attack. tandfonline.com

For this compound, the HOMO is likely to be localized on the more electron-rich morpholine and imidazole π-system, while the LUMO would be centered on the electron-accepting imidazole ring. The MEP map would be expected to show a strong negative potential around the pyridinic nitrogen of the imidazole and the oxygen of the morpholine, identifying them as primary sites for hydrogen bonding and electrophilic interaction.

Table 4: Illustrative Calculated Quantum Chemical Descriptors for this compound Calculated at the B3LYP/6-31G(d) level. Values are hypothetical and for illustrative purposes.

| Descriptor | Predicted Value |

|---|---|

| Energy of HOMO | -6.2 eV |

| Energy of LUMO | 0.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 6.7 eV |

| Ionization Potential (I ≈ -E_HOMO) | 6.2 eV |

| Electron Affinity (A ≈ -E_LUMO) | -0.5 eV |

Chemical Reactivity and Synthetic Transformations of 3 1h Imidazol 2 Yl Morpholine

Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Moiety

The imidazole ring is a π-excessive aromatic heterocycle, making it susceptible to electrophilic attack. Conversely, nucleophilic substitution on the carbon atoms of the ring is generally challenging unless the ring is activated by strongly electron-withdrawing groups. pharmaguideline.comresearchgate.net

Electrophilic Reactivity: The imidazole ring in 3-(1H-imidazol-2-yl)morpholine possesses three potential sites for electrophilic attack: the N-1 and N-3 nitrogen atoms and the C-4 and C-5 carbon atoms. The "pyridine-like" N-3 nitrogen, with its available lone pair of electrons, is the most basic site and is readily protonated or alkylated. pharmaguideline.com The "pyrrole-like" N-1 nitrogen can also be substituted, for instance, by alkylation after deprotonation with a strong base. pharmaguideline.com

Electrophilic substitution on the carbon framework preferentially occurs at the C-4 and C-5 positions, which have higher electron density compared to the C-2 position. uobabylon.edu.iq The C-2 position is further deactivated by the presence of the morpholine (B109124) substituent. Theoretical studies on substituted imidazoles confirm that the C-5 position is generally the most reactive towards electrophiles. nih.gov Common electrophilic substitution reactions include:

Nitration: Can be achieved using reagents like nitric acid in sulfuric acid. uobabylon.edu.iq

Halogenation: Bromination and iodination can introduce halogen atoms at the C-4 and C-5 positions. uobabylon.edu.iq

Sulfonation: Reaction with oleum (B3057394) can lead to the formation of sulfonic acid derivatives. uobabylon.edu.iq

Acylation and Formylation: These reactions can introduce acyl or formyl groups, often at the C-4 or C-5 positions, which can serve as handles for further functionalization. mdpi.comnih.gov

Nucleophilic Reactivity: Nucleophilic substitution on an unsubstituted imidazole ring is generally not favored. pharmaguideline.com When it does occur, it typically targets the C-2 position, which is the most electron-deficient carbon. pharmaguideline.com In the case of this compound, the C-2 position is already occupied. Therefore, a direct nucleophilic attack on the ring is highly unlikely.

However, nucleophilic substitution can be achieved if a suitable leaving group is present on the imidazole ring. For example, a 2-chloro-1-aryl-imidazole can react with morpholine in a nucleophilic aromatic substitution (SNAr) reaction, where morpholine acts as the nucleophile to displace the chloride ion. semanticscholar.orgmasterorganicchemistry.com This highlights that the C-2 position is susceptible to nucleophilic attack, and the morpholine group itself could potentially be displaced under harsh conditions if it were attached to an imidazole ring bearing strong electron-withdrawing groups, though this would be a difficult transformation.

| Reaction Type | Reagent/Conditions | Expected Product(s) |

| Electrophilic Substitution | ||

| N-Alkylation | Alkyl halide, Base | N-alkyl-3-(imidazol-2-yl)morpholine |

| Nitration | HNO₃/H₂SO₄ | 3-(4-Nitro-1H-imidazol-2-yl)morpholine and/or 3-(5-Nitro-1H-imidazol-2-yl)morpholine |

| Bromination | Br₂, Solvent | 3-(4,5-Dibromo-1H-imidazol-2-yl)morpholine |

| Nucleophilic Substitution | ||

| On C-2 Position | Generally Unfavorable | No reaction expected |

| On a Halogenated Derivative | Nucleophile (e.g., R-NH₂) on 3-(4-chloroimidazol-2-yl)morpholine | 3-(4-Amino-1H-imidazol-2-yl)morpholine derivative |

Chemical Transformations Involving the Morpholine Nitrogen and Oxygen Atoms

The morpholine moiety undergoes reactions typical of a secondary amine, although its reactivity is modulated by the electronic influence of the adjacent ether oxygen and the attached imidazole ring.

The nitrogen atom of the morpholine ring is basic and nucleophilic, allowing it to participate in a range of chemical transformations. wikipedia.org However, the electron-withdrawing inductive effect of the ether oxygen atom reduces the electron density on the nitrogen, making it less nucleophilic and less basic than comparable secondary amines like piperidine (B6355638). wikipedia.org The attachment of the electron-withdrawing imidazole ring at the C-3 position is expected to further decrease the nucleophilicity of the morpholine nitrogen.

Despite this reduced reactivity, the morpholine nitrogen can undergo several key reactions:

N-Arylation and N-Alkenylation: The nitrogen can be arylated through cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides. researchgate.net

Acylation: Reaction with acid chlorides or anhydrides yields the corresponding N-acylmorpholine derivatives.

Alkylation: The nitrogen can be alkylated using alkyl halides.

Formation of Carbamates and Ureas: Reaction with isocyanates or carbamoyl (B1232498) chlorides can produce urea (B33335) or carbamate (B1207046) derivatives, respectively.

Nitrosation: Like other secondary amines, the morpholine nitrogen can react with nitrous acid to form N-nitrosomorpholine derivatives. uou.ac.in

The ether oxygen atom in the morpholine ring is generally considered chemically inert and does not typically participate in reactions. google.com Its primary role is to influence the conformational and electronic properties of the ring.

| Reaction Type | Reagent | Product Type |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl-3-(1H-imidazol-2-yl)morpholine |

| N-Acylation | Acyl chloride or Anhydride | N-Acyl-3-(1H-imidazol-2-yl)morpholine |

| N-Alkylation | Alkyl halide | N-Alkyl-3-(1H-imidazol-2-yl)morpholine |

| Urea Formation | Isocyanate | N-Substituted urea derivative |

Cycloaddition Reactions and Other Pericyclic Processes

Pericyclic reactions, which proceed through a cyclic transition state, offer powerful methods for constructing complex ring systems. msu.edulibretexts.org Both the imidazole and morpholine components of the molecule can potentially participate in or influence such transformations.

Imidazole Moiety: The imidazole ring can participate in various cycloaddition reactions. organic-chemistry.org For instance, imidazoles can be synthesized via [3+2] cycloaddition reactions. organic-chemistry.org Derivatives like 2-aminoimidazoles have been shown to undergo [4+2] cycloadditions (Diels-Alder reactions) where a diene substituted with a guanidine (B92328) (related to 2-aminoimidazole) reacts with a dienophile. nih.gov While the imidazole ring itself is aromatic, its derivatives can be engineered to act as dienes or dienophiles, particularly in intramolecular variants or when the aromaticity is temporarily disrupted. Dipolar cycloadditions are also a known reaction pathway for forming substituted imidazoles. organic-chemistry.org

Morpholine Moiety: While the saturated morpholine ring itself cannot directly participate as a π-system in cycloadditions, derivatives can. For example, unsaturated morpholine derivatives, such as 2H-1,4-oxazine N-oxides, can be synthesized and subsequently used in cycloaddition reactions. organic-chemistry.org The synthesis of morpholines can also involve pericyclic steps, such as the cyclization of enals with amides. researchgate.net The presence of the morpholine ring can also influence the stereochemical outcome of pericyclic reactions occurring on substituents attached to it.

For this compound, derivatization to introduce unsaturation into the morpholine ring or onto a substituent on either ring could open pathways for intramolecular cycloadditions, leading to complex fused heterocyclic systems.

| Cycloaddition Type | Reactant Type | Potential Outcome |

| [4+2] Diels-Alder | Imidazole derivative as diene + Dienophile | Fused or bridged polycyclic system |

| [3+2] Dipolar Cycloaddition | Imidazole N-oxide as 1,3-dipole + Alkene/Alkyne | Fused bicyclic system |

| Intramolecular Cycloaddition | Derivative with tethered diene and dienophile | Complex fused heterocyclic scaffold |

Reactivity of Peripheral Functional Groups on Derivatives

The introduction of functional groups onto either the imidazole or morpholine ring of this compound provides sites for a vast array of subsequent chemical transformations. The reactivity of these peripheral groups is a critical aspect of using the core scaffold to develop more complex molecules. ontosight.aiontosight.ai

Studies on analogous systems, such as phenanthro[9,10-d]-imidazole derivatives, demonstrate how the addition of functional groups like formyl (-CHO) or carboxylic acid derivatives significantly influences the molecule's properties and reactivity. mdpi.comnih.gov

Examples of Functional Group Transformations:

Formyl Group (-CHO): If a formyl group is introduced (e.g., at C-4 or C-5 of the imidazole), it can undergo:

Oxidation: To a carboxylic acid (-COOH).

Reduction: To a hydroxymethyl group (-CH₂OH).

Reductive Amination: To form a new C-N bond.

Wittig Reaction: To form an alkene.

Condensation Reactions: With active methylene (B1212753) compounds.

Nitro Group (-NO₂): A nitro group, typically introduced via electrophilic nitration, is a versatile functional group that can be:

Reduced: To an amino group (-NH₂), which can then be diazotized, acylated, or alkylated.

Halogen Atom (-Cl, -Br, -I): Halogens can be introduced via electrophilic halogenation and serve as handles for cross-coupling reactions:

Suzuki Coupling: To form C-C bonds with boronic acids.

Heck Coupling: To form C-C bonds with alkenes.

Buchwald-Hartwig Amination: To form C-N bonds.

Sonogashira Coupling: To form C-C bonds with terminal alkynes.

Hydroxyl Group (-OH): A hydroxyl group can be converted into:

Ethers: Via Williamson ether synthesis.

Esters: By reaction with acyl chlorides or carboxylic acids.

A leaving group: After conversion to a tosylate or mesylate, enabling substitution reactions.

The interplay between the functional group and the heterocyclic core can sometimes lead to unexpected reactivity, but it also provides a rich field for synthetic exploration.

| Functional Group on Core Scaffold | Possible Transformation | Reagent Example | New Functional Group |

| -NO₂ (Nitro) | Reduction | H₂, Pd/C or SnCl₂ | -NH₂ (Amino) |

| -Br (Bromo) | Suzuki Coupling | Arylboronic acid, Pd catalyst | -Aryl |

| -CHO (Formyl) | Reductive Amination | Amine, NaBH₃CN | -CH₂-NRR' (Substituted aminomethyl) |

| -COOH (Carboxylic Acid) | Amide Coupling | Amine, DCC/EDC | -C(O)NRR' (Amide) |

Potential as a Ligand in Coordination Chemistry

The structure of this compound contains multiple heteroatoms with lone pairs of electrons, making it an excellent candidate as a ligand in coordination chemistry. The potential coordination sites are the N-3 of the imidazole ring, the nitrogen of the morpholine ring, and to a lesser extent, the oxygen of the morpholine ring and the N-1 of the deprotonated imidazole.

The arrangement of the "pyridine-like" N-3 of the imidazole and the morpholine nitrogen is particularly significant. These two nitrogen atoms are positioned to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. This chelating behavior is analogous to well-studied ligands like 2-(2'-pyridyl)imidazole (PyimH), which readily forms stable complexes with a variety of metal ions. dntb.gov.uaresearchgate.netbeilstein-journals.org In such complexes, the two nitrogen donors create a robust coordination environment. researchgate.net

The molecule could coordinate to a metal center in several ways:

Bidentate N,N'-Chelation: The most likely coordination mode, involving the imidazole N-3 and the morpholine nitrogen, forming a stable chelate ring. researchgate.net

Monodentate Coordination: Coordination could occur through just the imidazole N-3, which is generally the most basic and accessible site.

Bridging Ligand: The ligand could bridge two metal centers, with one metal binding to the imidazole nitrogen and the other to the morpholine nitrogen.

The specific coordination mode would depend on the metal ion's size, preferred coordination geometry, and the reaction conditions. The resulting metal complexes could have interesting catalytic, magnetic, or photophysical properties. For instance, complexes of related heteroarylimidazole ligands have been investigated for their fluorescence behavior and photochromism. beilstein-journals.org

| Potential Coordination Site(s) | Coordination Mode | Analogous Ligand System |

| Imidazole N-3 and Morpholine N | Bidentate (Chelating) | 2-(2'-Pyridyl)imidazole |

| Imidazole N-3 | Monodentate | Imidazole, Pyridine |

| Imidazole N-3 and Morpholine N | Bridging | Bipyrimidine |

Future Research Directions and Unexplored Chemical Aspects of 3 1h Imidazol 2 Yl Morpholine Scaffolds

Development of Asymmetric Synthesis Routes to Enantiopure 3-(1H-Imidazol-2-yl)morpholine

The presence of a stereocenter at the C-3 position of the morpholine (B109124) ring means that this compound can exist as a pair of enantiomers. As the biological activity of chiral molecules is often enantiomer-dependent, the development of asymmetric syntheses to access the enantiopure forms of this scaffold is a critical research objective. Current synthetic approaches to substituted morpholines offer a strong foundation for this endeavor.

A promising avenue lies in the catalytic asymmetric synthesis of 3-substituted morpholines. One such powerful strategy involves a tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation. acs.orgorganic-chemistry.org This method starts from readily available ether-containing aminoalkyne substrates. A titanium catalyst facilitates an initial hydroamination to form a cyclic imine, which is then reduced in the same pot by a well-defined Noyori-type ruthenium catalyst, such as RuCl(S,S)-Ts-DPEN, to yield the chiral 3-substituted morpholine with high enantiomeric excess (>95% ee). acs.orgorganic-chemistry.orgorganic-chemistry.org Adapting this methodology to an appropriately designed aminoalkyne precursor bearing an imidazole (B134444) moiety could provide a direct and efficient route to enantiopure this compound.

Table 1: Potential Asymmetric Synthesis Strategies for this compound

| Method | Key Features | Potential Precursor for Target Compound | Catalyst System Example | Ref. |

|---|---|---|---|---|

| Tandem Hydroamination/ Asymmetric Transfer Hydrogenation | One-pot, high enantioselectivity, broad substrate scope. | An aminoalkyne containing an imidazole group. | Ti(NMe₂)₄ followed by RuCl(S,S)-TsDPEN | acs.orgorganic-chemistry.orgresearchgate.net |

Another versatile approach is the palladium-catalyzed carboamination reaction. nih.gov This strategy allows for the construction of the morpholine ring from an enantiomerically pure amino alcohol precursor. The key step is the intramolecular coupling of an O-allyl ethanolamine (B43304) derivative with an aryl or alkenyl halide. For the synthesis of the target compound, one could envision starting with an enantiopure 2-aminoethanol derivative, which could be O-allylated and subsequently N-functionalized. A final Pd-catalyzed cyclization would yield the desired morpholine ring. This modular approach would also readily allow for the synthesis of derivatives by varying the starting materials.

Further research should focus on designing the specific precursors needed for these reactions and optimizing the conditions to achieve high yields and enantioselectivities for the this compound target.

Investigation of Advanced Spectroscopic Techniques for Dynamic Molecular Processes

The morpholine ring typically exists in a chair conformation, which can undergo ring inversion. The substituent at the C-3 position can adopt either an axial or equatorial orientation, and the barrier to this ring inversion can be influenced by the nature of the substituent and its interactions with the rest of the molecule. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for studying such conformational dynamics. sci-hub.ruacs.orgresearchgate.net

For N-substituted morpholines, DNMR studies have been used to determine the free energy barriers (ΔG‡) for ring inversion by analyzing the temperature-dependent changes in the ¹H NMR spectra. sci-hub.ruias.ac.in As the temperature is lowered, the rate of ring inversion slows down, and separate signals for the axial and equatorial protons become visible. The temperature at which these signals coalesce can be used to calculate the energy barrier for the process.

A future DNMR study of this compound would be highly informative. By analyzing the coalescence of the morpholine ring proton signals at various temperatures, the kinetic and thermodynamic parameters for the ring inversion process could be determined. This would provide fundamental insights into the conformational preferences of the molecule. Furthermore, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could establish through-space correlations, helping to definitively assign the preferred conformation (axial vs. equatorial) of the imidazole substituent. researchgate.netias.ac.in Such studies are crucial for understanding how the molecule might present itself to a biological target.

Table 2: Proposed Spectroscopic Studies for this compound

| Technique | Information Gained | Potential Significance |

|---|---|---|

| Dynamic ¹H NMR | Free energy barrier (ΔG‡) of morpholine ring inversion. | Understanding of conformational flexibility and stability. |

| 2D NOESY | Through-space proton-proton correlations. | Determination of the preferred axial/equatorial orientation of the imidazole ring. |

| ¹³C NMR Spectroscopy | Chemical shifts provide information on the electronic environment of carbon atoms. | Characterization and confirmation of molecular structure. researchgate.net |

Exploration of Novel Reaction Pathways for Complex Derivatization

The this compound scaffold offers multiple sites for chemical modification, including the imidazole ring (N-1, C-4, C-5 positions) and the morpholine nitrogen. Exploring novel reaction pathways to selectively functionalize these positions is key to creating a library of diverse derivatives for structure-activity relationship (SAR) studies.

The imidazole ring is amenable to various C-H activation and annulation reactions. For instance, rhodium-catalyzed C-H activation has been successfully used to annulate alkynes onto the C4/C5 positions of aryl-substituted imidazoles. rsc.org Applying similar transition-metal-catalyzed C-H functionalization strategies to this compound could allow for the introduction of a wide range of substituents at the C-4 and C-5 positions. Additionally, the N-1 position of the imidazole can be readily alkylated or arylated, offering another handle for diversification.

Integration of Machine Learning for Predicting Chemical Properties and Synthesis Outcomes (Chem-informatics)

Chem-informatics and machine learning are transforming modern drug discovery and chemical synthesis. These computational tools can be leveraged to predict the properties of novel this compound derivatives and to streamline their synthesis.

By generating a virtual library of derivatives through the derivatization pathways described above, computational methods can be employed to predict key molecular properties. Density Functional Theory (DFT) calculations can provide insights into the electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs) of the designed compounds. nih.govrsc.org These calculations help in understanding the reactivity and potential interaction sites of the molecules.

Machine learning models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be trained on experimental data to predict the biological activity of new derivatives. mdpi.com Even with a small initial dataset, these models can help prioritize which compounds to synthesize, saving time and resources. Furthermore, machine learning algorithms are increasingly being used to predict the outcomes of chemical reactions, including yield and optimal reaction conditions. By training models on reaction data for imidazole and morpholine chemistry, it may become possible to predict the success of novel derivatization reactions for the this compound scaffold. This integrated approach of computational prediction and experimental validation will accelerate the exploration of this promising class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 3-(1H-Imidazol-2-yl)morpholine, and how can purity be optimized?

- Methodological Answer : The synthesis of imidazole-morpholine hybrids typically involves coupling morpholine derivatives with pre-functionalized imidazole precursors. For example, heteroaryl imidazoles can be synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution reactions. highlights the use of 1,4-diaryl-imidazole scaffolds with morpholinone motifs, where purification via column chromatography and recrystallization ensures >95% purity . Optimization may include adjusting reaction temperatures (e.g., 80–100°C) and solvent systems (e.g., DMF/EtOH mixtures) to suppress byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY) is essential for confirming the connectivity of the imidazole and morpholine moieties. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while FT-IR identifies functional groups (e.g., C-N stretches at ~1,250 cm⁻¹). emphasizes single-crystal X-ray diffraction (SCXRD) for resolving bond angles and torsional strain in related imidazole-pyridine hybrids, which can guide structural validation of the title compound .

Q. How can researchers screen the biological activity of this compound in early-stage studies?